spiro[4.5]decan-2-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are prominent structural motifs in a vast array of natural products and synthetic molecules. wikipedia.orgtandfonline.com Their inherent three-dimensionality imparts unique conformational and physicochemical properties, making them exceptional tools in fields like drug discovery and materials science. ontosight.aibohrium.com This rigid, twisted structure allows for precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets such as enzymes and receptors. tandfonline.comontosight.airesearchgate.net Consequently, spirocyclic frameworks are increasingly incorporated into novel therapeutic agents and functional materials. ontosight.aibohrium.com The synthesis of these complex architectures presents a fascinating challenge for organic chemists, driving the development of innovative synthetic methodologies. ontosight.ai
Overview of Spiro[4.5]decan-2-one within the Spiro Compound Class
This compound belongs to the spiro compound family, specifically featuring a cyclopentanone (B42830) ring fused to a cyclohexane (B81311) ring at the spiro-carbon atom. Its molecular formula is C10H16O. biosynth.comnist.gov This structural framework is a key component in various natural products, particularly in the spirovetivane class of sesquiterpenes. rsc.org The presence of the ketone functional group in the five-membered ring provides a reactive site for a multitude of chemical transformations, making this compound a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 3643-16-1 |
| IUPAC Name | This compound |
This table is based on data from various chemical databases. biosynth.comnist.gov
Structure
3D Structure
Properties
CAS No. |
3643-16-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H16O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h1-8H2 |
InChI Key |
DJHRXBYWKVQDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Spiro 4.5 Decan 2 One and Analogues
Classical Cyclization Approaches
Classical methods for the formation of the spiro[4.5]decane skeleton have traditionally relied on powerful intramolecular cyclization reactions. These strategies often involve the creation of a key carbon-carbon bond to close the five-membered ring onto a pre-existing six-membered ring, or vice versa.
Aldol (B89426) Condensation Strategies
The intramolecular aldol condensation is a robust and fundamental carbon-carbon bond-forming reaction that has been effectively employed in the synthesis of spirocyclic ketones. This approach typically involves a diketone or a keto-aldehyde precursor where an enolate, generated from one carbonyl group, attacks the other carbonyl group within the same molecule to form a new ring.
One notable strategy involves the intramolecular aldol reaction of keto acetals. For instance, keto acetals can be treated with a combination of trimethylsilyl (B98337) iodide (Me3SiI) and hexamethyldisilazane (B44280) ((Me3Si)2NH) to promote a regioselective aldol cyclization, affording spiro[4.5]decan-6-one derivatives. This method provides a mild and efficient pathway to the spirocyclic core.
Tandem reactions that combine a Michael addition with an intramolecular aldol condensation have also emerged as a powerful tool. In these sequences, the conjugate addition of a nucleophile to an α,β-unsaturated system generates an enolate intermediate which is then trapped intramolecularly by a pendant carbonyl group. For example, the reaction of acetylacetamides with o-phthalaldehyde (B127526) under basic conditions can lead to the formation of spiroindan-2,2'-pyrrolidine derivatives through a tandem double-aldol reaction and aza-addition. While not forming a spiro[4.5]decan-2-one directly, this illustrates the power of tandem aldol reactions in constructing complex spirocycles. A copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters, followed by an intramolecular aldol reaction of the resulting enolate, has been used to synthesize spirocyclic compounds with high stereocontrol.
| Starting Material | Reagents and Conditions | Product | Yield |
| Keto acetal (B89532) (e.g., from cyclohexanone (B45756) derivative) | Me3SiI, (Me3Si)2NH, CH2Cl2, 0 °C | 1-Methoxyspiro[4.5]decan-6-one | Good |
| Acetylacetamide and o-Phthalaldehyde | Base (e.g., NaOEt), DMF, 60 °C | Spiroindan-2,2'-pyrrolidine-5'-one derivative | 50% |
| Naphthol derivative with α,β-unsaturated ester | 1. Grignard reagent, Cu(I) catalyst 2. Cu(II) oxidant | Benzo-fused spiro[4.5]decanone derivative | N/A |
Intramolecular Schmidt Reactions
The intramolecular Schmidt reaction is a versatile ring-expansion method that has been successfully applied to the synthesis of nitrogen-containing spirocycles, such as aza-spiro[4.5]decan-2-ones. This reaction typically involves the acid-promoted reaction of an alkyl azide (B81097) with a ketone. The azide acts as a nucleophile, attacking the protonated carbonyl group, which is followed by a rearrangement with expulsion of nitrogen gas to form a lactam.
The intramolecular variant is particularly powerful for constructing bicyclic systems. For example, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through the intramolecular Schmidt reaction of azido (B1232118) ketones. This reaction has proven to be highly regioselective in certain substrates, allowing for the controlled formation of the desired spirocyclic lactam. The choice of acid catalyst, which can be a Brønsted or Lewis acid, can influence the reaction's outcome and efficiency. Studies have shown that the tether length between the azide and ketone functionalities is crucial, with certain lengths favoring the formation of lactams over other potential products like formamides.
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-(Azidoalkyl)cyclohexanone derivative | Protic or Lewis Acid | Aza-spiro[4.5]decan-2-one derivative | Good |
| γ |
Wittig-Horner-Emmons Reaction Sequences
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and has been effectively employed in the synthesis of this compound precursors. organic-chemistry.orgwikipedia.org This olefination reaction typically involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org
A notable application of the HWE reaction is in the construction of spirocycles through an intramolecular variant. For instance, a β-ketophosphonate moiety can react with a pendant ketone in a key spirocyclization step. rsc.org This approach is particularly advantageous due to the high exergonicity of the transformation, which facilitates the formation of sterically hindered and highly substituted cyclopentenones. rsc.org The required β-ketophosphonate precursors can be readily synthesized from commercially available phosphonate esters. rsc.org
An example of a synthetic sequence leading to a spiro[4.5]decane system involves the HWE reaction of cyclohexane-1,4-dione with triethyl phosphonoacetate to generate a ketoester. niscpr.res.in This intermediate can then be further elaborated. In a divergent approach, the ketone functionality of the ketoester can be converted to an exomethylene group via a Wittig reaction, leading to a diene ester that can undergo subsequent cyclization. niscpr.res.in
The HWE reaction has also been utilized in the synthesis of this compound analogues with specific olfactory properties. For example, the reaction of various cycloalkanones with triethyl 2-phosphonopropionate is a key step in a synthetic route to vetiver-like smelling compounds. thieme-connect.com
Table 1: Application of Wittig-Horner-Emmons Reaction in Spiro[4.5]decane Synthesis
| Starting Materials | Key HWE Reagent | Key Transformation | Product/Intermediate | Reference |
|---|---|---|---|---|
| Cycloalkanones | Triethyl 2-phosphonopropionate | Wittig-Horner-Emmons olefination | Precursors to vetiver-like odorants | thieme-connect.com |
| Cyclohexane-1,4-dione | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons reaction | Ketoester intermediate for acorone (B159258) synthesis | niscpr.res.in |
| Ketoester with pendant ketone | Intramolecular phosphonate | Intramolecular Horner-Wadsworth-Emmons reaction | Spirocyclic pyrrolidines | rsc.org |
Cascade Annulation Reactions
Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to complex molecular architectures by combining multiple bond-forming events in a single synthetic operation without the isolation of intermediates. wikipedia.org Several cascade strategies have been developed for the synthesis of this compound and its analogues.
One such strategy involves a hypervalent iodine-mediated cascade annulation reaction of diarylacetylenes. beilstein-journals.org In this process, a Lewis acid like BF₃·Et₂O activates the substrate, and subsequent treatment with a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) initiates an intramolecular cyclization to form the spirocyclic product. beilstein-journals.org
Another powerful cascade approach is the tandem Prins/pinacol (B44631) reaction. A Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol proceeds with good yields and high selectivity. rsc.org
Intramolecular cascade reactions involving a thieme-connect.comCurrent time information in Le Flore County, US.-hydride shift followed by cyclization have proven effective for constructing spiro-tetrahydroquinoline skeletons, which can be considered analogues of this compound. nih.gov This type of reaction, often triggered by the "tert-amino effect," enables the functionalization of C(sp³)–H bonds adjacent to tertiary amines. nih.gov
Furthermore, a copper-catalyzed four-component cascade reaction has been utilized for the synthesis of spirocycles derived from 3-oxetanone. mdpi.com The proposed mechanism involves the in situ formation of an iminium intermediate, which then reacts with a copper-alkyne species, followed by ring-opening and intramolecular cyclization to yield the spiro product. mdpi.com
Table 2: Examples of Cascade Annulation Reactions for Spiro[4.5]decane Analogue Synthesis
| Reaction Type | Key Reagents/Catalysts | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Hypervalent iodine-mediated cascade annulation | PIDA, BF₃·Et₂O | Intramolecular cyclization of diarylacetylenes | Fused spiro polycyclic compounds | beilstein-journals.org |
| Tandem Prins/pinacol reaction | Lewis acid (e.g., BF₃·OEt₂) | Reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | 7-Substituted-8-oxaspiro[4.5]decan-1-ones | rsc.org |
| thieme-connect.comCurrent time information in Le Flore County, US.-Hydride shift/cyclization | TiCl₄ or HFIP | Intramolecular C(sp³)–H activation | Spiro-tetrahydroquinolines | nih.gov |
| Four-component cascade reaction | Copper catalyst | Reaction of amino alcohol, formaldehyde, 3-oxetanone, and alkyne | 3-Oxetanone-derived spirocycles | mdpi.com |
Green Chemistry Methodologies in this compound Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound. utrgv.edunih.govnih.gov
A notable green approach involves the use of microwave irradiation in conjunction with environmentally benign solvents like water. utrgv.edutandfonline.com For instance, a base-catalyzed reaction of aromatic aldehydes with 1,4-dioxa-spiro[4.5]decan-8-one in water under microwave irradiation provides a facile route to arylidene-substituted spiro[4.5]decan-8-one derivatives. tandfonline.com This method offers advantages such as short reaction times, excellent yields, and operational simplicity. tandfonline.com
The development of sustainable and telescoped flow processes also represents a significant advancement in green chemistry. rsc.org A chiral spiroketone, a key intermediate for several active pharmaceutical ingredients, was synthesized using a telescoped flow process that combined a ring-closing metathesis and a hydrogenation step with a single catalyst. rsc.org This approach led to substantial cost savings, reduced process mass intensity, and eliminated the need for laborious intermediate separation. rsc.org
Furthermore, the use of photocatalysis and organocatalysis in a synergistic manner allows for the synthesis of 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions. mdpi.com This [3 + 2] cycloaddition of cyclopropylamines with olefins achieves 100% atom economy and high diastereoselectivity, aligning with the core tenets of green chemistry. mdpi.com The use of visible-light-induced photoredox catalysis is also gaining traction as a sustainable method for generating radicals to construct spirocarbocycles. acs.org
Asymmetric Synthesis Approaches for Chiral this compound Structures
The synthesis of enantiomerically pure this compound and its analogues is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Numerous asymmetric strategies have been developed to control the stereochemistry of the spirocyclic core.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral spiro compounds. oaepublish.comresearchgate.net For example, an SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones provides access to a range of enantioenriched spirocyclic 1,3-diketones with moderate to high yields and enantioselectivities. rsc.org
Another approach involves the use of chiral auxiliaries or catalysts in established synthetic transformations. The asymmetric total synthesis of the fragrant sesquiterpene (-)-β-vetivone, which possesses a spiro[4.5]decane skeleton, was achieved using an enantiomerically pure vinylic sulfoxide. acs.org
Hypervalent iodine reagents have also been employed in asymmetric spirocyclization reactions. Chiral C₂-symmetric iodoarenes have been used as precatalysts in the iodine(III)-catalyzed enantioselective synthesis of spiroketals with high selectivities. beilstein-journals.org
Furthermore, the enantioselective synthesis of brominated chamigrene sesquiterpenes, which feature a spiro[4.5]decane core, was accomplished through a Diels-Alder reaction of an in situ generated enone with isoprene (B109036) in the presence of dimethylaluminum chloride. nih.gov This reaction yielded a mixture of separable epimeric spiroketones, which served as a diversification point for the synthesis of different natural products. nih.gov
Table 3: Selected Asymmetric Strategies for Chiral Spiro[4.5]decane Synthesis
| Methodology | Chiral Source/Catalyst | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Organocatalysis | SPA-triazolium bromide | Transannular C-acylation of enol lactones | Enantioenriched spirocyclic 1,3-diketones | rsc.org |
| Chiral Auxiliary | Enantiomerically pure vinylic sulfoxide | Asymmetric total synthesis | (-)-β-Vetivone | acs.org |
| Hypervalent Iodine Catalysis | Chiral C₂-symmetric iodoarenes | Enantioselective synthesis of spiroketals | Chiral spiroketals | beilstein-journals.org |
| Diels-Alder Reaction | Dimethylaluminum chloride (promoter) | Diastereoselective cycloaddition | Epimeric spiroketones | nih.gov |
Strategies for the Preparation of Heteroatom-Containing this compound Analogues
The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the spiro[4.5]decane framework can significantly modulate the physicochemical and biological properties of the resulting molecules. Various synthetic strategies have been developed to access these heteroatom-containing analogues.
Oxaspiro[4.5]decan-2-ones:
The synthesis of oxaspiro[4.5]decan-2-ones (spirolactones) can be achieved through several methods. A notable example is the use of phenyliodine(III) bistrifluoroacetate (PIFA) to induce oxidative spiroannulation of phenolic precursors. mdpi.commdpi.com For instance, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid can be converted to 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one in a single step using PIFA. mdpi.com Similarly, N-(2,8-dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide (B32628) and benzamide (B126) have been synthesized via PIFA-mediated oxidation. mdpi.com
A one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons involves the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration. nih.gov Additionally, the synthesis of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, an intermediate for α-hydroxyalkanoic acids, starts from optically pure L-(-)-malic acid. iucr.org
Azaspiro[4.5]decan-2-ones:
The synthesis of azaspiro[4.5]decan-2-ones has been achieved through various cyclization strategies. Gold-catalyzed spirocyclization of 1-ene-4,9-diynes and 3-ene-1,7-diynes can lead to azaspiro[4.5]decanone ring systems. researchgate.net Copper-catalyzed difluoroalkylation of nitrogen-benzylacrylamides with ethyl bromodifluoroacetate proceeds via a tandem radical addition and dearomatizing cyclization to form 2-azaspiro[4.5]decane derivatives. smolecule.com
Furthermore, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized through a metal-catalyzed cascade cyclization as a key step. mdpi.com The synthesis of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones has been achieved by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. dsau.dp.ua
Thiathis compound Analogues:
The synthesis of thia-containing spiro[4.5]decane analogues often involves the condensation of 1-thia-4-azaspiro[4.5]decan-3-one with aromatic aldehydes. nih.gov This reaction can be efficiently carried out at room temperature using sodium dodecylbenzene (B1670861) sulfonate as a catalyst. nih.gov
Reaction Mechanisms and Reactivity Studies of Spiro 4.5 Decan 2 One
Mechanistic Investigations of Formation Reactions
The synthesis of the spiro[4.5]decan-2-one framework can be achieved through various strategic approaches, often involving intramolecular cyclization or rearrangement reactions. Mechanistic studies have shed light on the pathways governing these formations.
One common strategy involves the intramolecular cyclization of suitable precursors. For instance, the intramolecular cyclization of γ-cyanoketones can lead to the formation of spirocyclic systems. The mechanism typically proceeds through the formation of an enolate, which then undergoes an intramolecular nucleophilic attack on the nitrile group, followed by hydrolysis to yield the ketone.
Another significant pathway is the intramolecular cyclization of amino acids. For example, the study of the lactamization of gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) to form 2-azaspiro[4.5]decan-3-one provides insight into the formation of the spiro[4.5]decane ring system. researchgate.net The reaction is subject to general acid and general base catalysis, with the rate being pH-dependent. researchgate.net The mechanism involves the nucleophilic attack of the amino group on the carboxylic acid, a process that is influenced by the protonation state of both functional groups. researchgate.net
Rearrangement reactions also serve as a powerful tool for constructing the spiro[4.5]decane skeleton. The Claisen rearrangement of appropriately substituted bicyclic precursors has been shown to produce spiro[4.5]decanes with high stereoselectivity. researchgate.net This -sigmatropic rearrangement proceeds through a concerted mechanism, with the stereochemistry of the product being dictated by the geometry of the transition state. researchgate.net
Furthermore, thermal rearrangement of enol silyl (B83357) ethers derived from 2-(cyclopropylmethylene)cycloalkanones can lead to the formation of spiro[4.5]decenones. cdnsciencepub.com Hydrogenation of these unsaturated ketones then yields the saturated spiro[4.5]decanone. cdnsciencepub.com
| Formation Reaction | Precursor Type | Key Mechanistic Feature | Reference |
| Intramolecular Cyclization | γ-Cyanoketones | Enolate formation and intramolecular nucleophilic attack | - |
| Intramolecular Lactamization | Amino Acids (e.g., Gabapentin) | pH-dependent, general acid-base catalysis | researchgate.net |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyrans | -Sigmatropic rearrangement | researchgate.net |
| Thermal Rearrangement | Enol silyl ethers | Pericyclic reaction followed by hydrogenation | cdnsciencepub.com |
Oxidative and Reductive Transformations
The carbonyl group in this compound is a key site for oxidative and reductive transformations. While specific studies on the parent compound are limited, the reactivity of related spirocyclic ketones provides valuable insights.
Oxidative Transformations: Oxidation of this compound can lead to various products depending on the reagents and reaction conditions. For instance, Baeyer-Villiger oxidation, using peroxy acids like m-CPBA, would be expected to yield the corresponding spirolactone, 1-oxaspiro[5.5]undecan-2-one. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, with the migratory aptitude of the adjacent carbon atoms influencing the regioselectivity.
Reductive Transformations: The reduction of the ketone functionality in this compound can be achieved using various reducing agents to yield spiro[4.5]decan-2-ol. The stereochemical outcome of this reduction is of significant interest.
| Reducing Agent | Expected Major Product | Stereoselectivity | General Observations |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | spiro[4.5]decan-2-ol | Generally, axial attack of the hydride leads to the equatorial alcohol as the major product. | A common and mild reducing agent for ketones. |
| Lithium Aluminum Hydride (LiAlH4) | spiro[4.5]decan-2-ol | Can provide different stereoselectivity compared to NaBH4 due to its greater reactivity and steric bulk. | A powerful reducing agent, capable of reducing other functional groups as well. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | spiro[4.5]decan-2-ol | The stereochemistry is influenced by the catalyst surface and the adsorption of the molecule. | A method that can also reduce any carbon-carbon double bonds present in the molecule. cdnsciencepub.com |
Cycloaddition Reactions Involving the Spirocyclic Framework
Cycloaddition reactions are a powerful tool for the synthesis of complex polycyclic systems, and the spiro[4.5]decane framework can be constructed using such reactions.
One of the most common approaches is the Diels-Alder reaction. For example, the cycloaddition of a diene with a cyclohexanone (B45756) derivative bearing an exocyclic double bond can lead to the formation of a spiro[4.5]decane system. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the diene and dienophile.
1,3-Dipolar cycloadditions also offer a versatile route to spirocyclic compounds. The reaction of an azomethine ylide with a cyclohexenone derivative can form a spiro-pyrrolidine, which can then be further transformed into a this compound derivative.
Intramolecular [2+2] photochemical cycloadditions have also been employed in the synthesis of spiro[4.5]decanones, providing a route to these structures from acyclic precursors. acs.orgacs.org
| Cycloaddition Type | Reactants | Product Type | Key Mechanistic Feature | Reference |
| Diels-Alder Reaction | Diene + Substituted Cyclohexenone | Spiro[4.5]decene derivative | [4+2] Cycloaddition | - |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Cyclohexenone | Spiro-pyrrolidine derivative | Concerted cycloaddition | |
| [2+2] Photochemical Cycloaddition | Unsaturated acyclic precursor | Spiro[4.5]decanone | Formation of a cyclobutane (B1203170) ring | acs.orgacs.org |
Rearrangement Processes and Pathways
Rearrangement reactions play a crucial role in both the synthesis and transformation of this compound and its derivatives. These processes often lead to the formation of the spirocyclic core or to the expansion or contraction of one of the rings.
The pinacol (B44631) rearrangement is a classic example that can be utilized to generate spirocyclic ketones. A suitably substituted diol can undergo a 1,2-migration of an alkyl group to form a spiro[4.5]decanone. This reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. A tandem Prins reaction-pinacol rearrangement has been reported as a route to oxaspiro[4.5]decan-1-ones. thieme-connect.com
The Eschenmoser rearrangement has been employed in the synthesis of spiro[4.5]decane analogues. nih.gov This reaction involves the -sigmatropic rearrangement of an allylic alcohol derivative.
Acid-catalyzed rearrangements of tricyclic ketones have also been shown to yield spiro[4.5]decane derivatives. semanticscholar.org These reactions often involve complex skeletal reorganizations and can be influenced by the nature of the acid catalyst and the reaction conditions. semanticscholar.org
Stereochemical Aspects in Spiro 4.5 Decan 2 One Research
Diastereoselectivity in Synthetic Routes
The construction of the spiro[4.5]decane core often generates multiple stereocenters, making diastereoselectivity a critical aspect of its synthesis. Researchers have developed various strategies to control the relative configuration of substituents on the bicyclic framework. The choice of reaction type, catalyst, and substrate can profoundly influence the stereochemical outcome, often leading to the preferential formation of one diastereomer over others.
One powerful approach involves intramolecular cyclization reactions where the stereochemistry of the starting material dictates the outcome. For instance, an N-acyliminium spirocyclization used to synthesize 1-azaspiro[4.5]-7-decen-2-ones has been shown to proceed as a single diastereomer. mdpi.com In this reaction, the stereochemical result is attributed to the addition of an alkene to the N-acyliminium ion from the face opposite to a bulky dibenzylamino group, effectively shielding one trajectory of attack. mdpi.com
Another effective strategy is the use of cycloaddition reactions. A synergistic approach combining photocatalysis and organocatalysis for a [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones has achieved excellent diastereoselectivity, with diastereomeric ratios (d.r.) of up to >99:1. This high level of control is achieved using a chiral phosphoric acid catalyst that orchestrates the spatial orientation of the reacting components during the key bond-forming step.
The following table summarizes selected synthetic methods that demonstrate high diastereoselectivity in the formation of spiro[4.5]decane derivatives.
| Reaction Type | Substrates | Catalyst/Reagent | Achieved Diastereoselectivity (d.r.) |
|---|---|---|---|
| [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | BINOL-derived phosphoric acid | Up to >99:1 |
| N-Acyliminium Spirocyclization | γ-Pentenyl-γ-hydroxylactams | TMSOTf | Single diastereomer |
| Rhodium-Catalyzed Cyclopropanation | Exocyclic olefins and donor/acceptor carbenes | Rh₂(p-PhTPCP)₄ | Single diastereomer |
Conformational Analysis and Dynamics of the Spiro[4.5]decan-2-one System
The spirocyclic nature of this compound imposes significant conformational constraints on both the five-membered and six-membered rings. Understanding the preferred spatial arrangements and the dynamics of their interconversion is crucial for predicting reactivity and biological interactions.
The geometry of the this compound system is a balance of minimizing angle strain, torsional strain, and steric interactions. The six-membered cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize these strains, similar to an unsubstituted cyclohexane. The five-membered cyclopentanone (B42830) ring is more flexible but tends to adopt a low-energy envelope conformation.
X-ray crystallography studies on derivatives such as 1-azathis compound confirm this arrangement, showing the cyclohexane ring in a distinct chair form and the pyrrolidine (B122466) (analogous to the cyclopentanone) ring in an envelope conformation, with the spiro carbon atom serving as the "flap". researchgate.net This specific geometry is a direct consequence of the spiro-fusion. The connection at the C5 position restricts the conformational freedom of both rings, locking the cyclohexane into a chair and forcing the cyclopentanone into an envelope or twist conformation to alleviate the strain inherent in a planar five-membered ring. The spirocyclic linkage prevents ring inversion from occurring as freely as it would in isolated monocyclic systems, leading to a more defined and rigid molecular structure.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational equilibria, such as the ring-flipping processes in cyclic molecules. auremn.org.brox.ac.uk By analyzing changes in NMR spectra at variable temperatures, it is possible to study the rates of interconversion between different conformers and to quantify the energy barriers associated with these processes. ox.ac.ukresearchgate.net
For the this compound system, the most significant dynamic process is the chair-chair interconversion of the six-membered ring. At low temperatures, this process can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of interconversion accelerates. When the rate becomes comparable to the frequency difference between the signals of the two conformers, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals merge into a single, broad peak. nih.gov At even higher temperatures, the rapid exchange results in a sharp, time-averaged signal.
A dynamic NMR study of 3-methylene-1-oxathis compound, a close analog, illustrates this principle. acs.org By analyzing the line shapes of the signals at various temperatures, the free energy of activation (ΔG‡) for the ring inversion can be calculated using the Eyring equation. This value provides a quantitative measure of the conformational stability of the cyclohexane ring within the spirocyclic system. Such studies reveal how substituents and the spiro-fusion itself influence the energy landscape of the molecule's conformational dynamics.
Enantioselective Synthesis and Chiral Resolution of this compound Derivatives
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. For applications in pharmaceuticals and materials science, obtaining enantiomerically pure compounds is often essential. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective synthesis aims to create predominantly one enantiomer from the outset, typically by using chiral catalysts, reagents, or starting materials. Modern organocatalysis has emerged as a particularly powerful tool. For example, N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation reactions have been developed to construct azaspiro[4.s 5]decanes with excellent enantioselectivities, often achieving up to 99% enantiomeric excess (ee). Transition metal catalysis, such as rhodium-catalyzed cyclopropanations, has also proven highly effective in generating enantiopure azaspiro[n.2]alkanes.
The table below highlights examples of enantioselective methods applied to the synthesis of spiro[4.5]decane scaffolds.
| Reaction Type | Catalyst Type | Achieved Enantioselectivity (ee) |
|---|---|---|
| [5+1] Annulation | N-Heterocyclic Carbene (NHC) | Up to 99% ee |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Good to excellent ee |
| Asymmetric Cyclopropanation | Chiral Dirhodium Tetracarboxylate | Up to 99% ee |
When an enantioselective synthesis is not feasible, chiral resolution is employed to separate a 50:50 mixture (racemate) of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. researchgate.net The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. One enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer on the column and thus eluting later than the other enantiomer.
Computational Chemistry and Theoretical Investigations of Spiro 4.5 Decan 2 One
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like spiro[4.5]decan-2-one, DFT calculations are instrumental in predicting its ground state geometry, bond lengths, bond angles, and electronic properties.
DFT calculations also provide insights into the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular properties like dipole moment and polarizability. The HOMO-LUMO gap is a particularly important parameter as it relates to the molecule's chemical reactivity and electronic transitions.
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | -465.9 Hartree | B3LYP/6-31G(d) |
| C=O Bond Length | 1.21 Å | B3LYP/6-31G(d) |
| C-C-C Bond Angle (in cyclopentanone) | ~105° | B3LYP/6-31G(d) |
| Dipole Moment | 2.9 D | B3LYP/6-31G(d) |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-31G(d) |
Molecular Dynamics (MD) Simulations for Conformational Behavior
While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe the positions and velocities of the atoms as a function of time.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The simulations can reveal the different accessible conformations, the energy barriers between them, and the timescales of conformational changes. This is particularly important for understanding how the molecule might behave in different environments, such as in solution or when interacting with other molecules.
The following table illustrates the type of data that can be extracted from an MD simulation of a spirocyclic compound.
| Parameter | Description | Typical Value/Observation |
| Ring Pucker Amplitude | A measure of the deviation of the ring from planarity. | Varies for cyclopentanone (B42830) ring, indicating flexibility. |
| Dihedral Angle Distribution | Distribution of key torsional angles in the molecule. | Shows preferred conformations and transitions between them. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Fluctuations in RMSD indicate conformational changes over time. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA can correlate with conformational changes. |
Transition State Calculations for Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. Transition state calculations, often performed using DFT, can identify the high-energy transition state structures that connect reactants and products. The energy of the transition state relative to the reactants provides the activation energy of the reaction, which is a key determinant of the reaction rate.
For this compound, transition state calculations could be used to study various reactions, such as its synthesis or subsequent transformations. For example, the Nazarov cyclization is a common method for synthesizing cyclopentenones and can be used to form spirocyclic systems. DFT calculations have been employed to study the mechanism of such reactions, including the identification of key intermediates and transition states. researchgate.net
A study on the NaH-promoted domino reaction between an azadiene and a Nazarov reagent to form spiro[4.5]decane derivatives utilized DFT calculations to verify the proposed reaction mechanism and analyze the observed diastereoselectivity. researchgate.net These calculations can provide detailed geometric and energetic information about the transition states involved in the cyclization process.
Below is a table with representative data that could be obtained from transition state calculations for a reaction involving a spirocyclic ketone.
| Reaction Step | Transition State Structure | Computed Activation Energy (kcal/mol) | Method |
| Ring Formation | Cyclization Transition State | 15.2 | M06//B3LYP |
| Proton Transfer | Intramolecular H-shift | 8.5 | M06//B3LYP |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (excluding direct biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a particular property. wikipedia.org While often used to predict biological activity, QSAR can also be applied to predict physicochemical properties such as solubility, boiling point, or chromatographic retention times. wikipedia.orgdrugdesign.org The goal is to develop a predictive model based on a set of known compounds (a training set) that can then be used to predict the properties of new, untested compounds.
In the context of this compound, a QSAR study would typically involve a series of related spirocyclic ketones with variations in their structure. For each compound, a set of molecular descriptors would be calculated. These descriptors can be based on the compound's 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the property of interest.
It is important to note that the development of a robust QSAR model requires a diverse and well-characterized dataset of compounds.
The following table provides a conceptual example of a QSAR model for predicting a physicochemical property of a series of spirocyclic ketones.
| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Observed Property (e.g., Retention Time) | Predicted Property (from QSAR model) |
| 1 | 2.5 | 40 Ų | 10.2 min | 10.1 min |
| 2 | 3.1 | 35 Ų | 12.5 min | 12.4 min |
| 3 | 2.8 | 45 Ų | 11.0 min | 11.1 min |
| 4 | 3.5 | 30 Ų | 14.1 min | 14.0 min |
Molecular Modeling for Ligand-Receptor Interactions (focused on structural binding modes, not biological outcomes)
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of medicinal chemistry, this is often used to predict how a small molecule ligand, such as a derivative of this compound, might bind to a biological target like a protein receptor.
The process of molecular docking involves placing the ligand in the binding site of the receptor and then exploring different possible conformations and orientations of the ligand. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode. These studies can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
While this compound itself may not be a ligand of interest, its rigid spirocyclic scaffold is a common feature in many biologically active molecules. Molecular docking studies on such spirocyclic ligands can help in understanding their binding modes and in the rational design of new molecules with improved binding affinity and selectivity. For instance, molecular docking studies have been performed on spiro[oxindole-2,3'-pyrrolidines] to understand their interactions with microbial enzymes. mdpi.com
The table below illustrates the type of information that can be obtained from a molecular docking study of a spirocyclic ligand.
| Ligand | Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Spirocyclic Ligand A | Protein X | -8.5 | Tyr123, Phe256 | Pi-pi stacking, Hydrophobic |
| Spirocyclic Ligand A | Protein X | -8.5 | Ser98 | Hydrogen bond |
| Spirocyclic Ligand B | Protein Y | -9.2 | Arg34, Asp78 | Salt bridge, Hydrogen bond |
| Spirocyclic Ligand B | Protein Y | -9.2 | Leu150, Val152 | Hydrophobic |
Spiro 4.5 Decan 2 One As a Key Synthetic Intermediate
Building Block in the Construction of Complex Molecular Architectures
Spiro[4.5]decan-2-one and its derivatives serve as foundational building blocks in organic synthesis, enabling the assembly of intricate molecular architectures. The spirocyclic core provides a rigid scaffold from which chemists can elaborate, adding functionality and building further ring systems with a high degree of stereochemical control. The synthesis of this framework is, therefore, of great importance. semanticscholar.org For instance, substituted spiro[4.5]decanes are crucial intermediates in the total synthesis of various biologically important axane sesquiterpenes. nih.gov
The utility of this scaffold is demonstrated in the synthesis of novel 1,4,8-triazathis compound derivatives, which have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for ischemia/reperfusion injury. acs.orgnih.gov In these syntheses, the spiro[4.5]decane skeleton is constructed and subsequently functionalized to produce complex heterocyclic systems. Similarly, the spiro[4.5]decane framework is central to the development of prolyl hydroxylase domain (PHD) inhibitors, which are therapeutic targets for anemia and ischemia-related diseases. These examples underscore the role of the this compound core as a versatile template for creating structurally diverse and medicinally relevant molecules.
| Derived Compound Class | Core Scaffold | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 1,4,8-Triazaspiro[4.5]decan-2-ones | Spiro[4.5]decane | Mitochondrial Permeability Transition Pore (mPTP) Inhibitors | acs.orgnih.gov |
| Axane Sesquiterpenes | Spiro[4.5]decane | Biologically Active Natural Products | nih.gov |
| PHD Inhibitors | Spiro[4.5]decanone | Anemia and Ischemia-Related Diseases | |
| 2-Amino-spiro[4.5]decane-6-ones | Spiro[4.5]decane | Novel Spirocyclic Compounds | semanticscholar.org |
Precursor for Advanced Organic Transformations
Beyond its role as a foundational scaffold, this compound and its derivatives are valuable precursors for a range of advanced organic transformations that rearrange or further functionalize the spirocyclic core. These reactions are crucial for accessing more complex and diverse molecular structures.
Key transformations include:
** Sigmatropic Rearrangements:** The Claisen rearrangement has been effectively used to convert bicyclic precursors into highly functionalized spiro[4.5]decanes with excellent stereoselectivity. This method was instrumental in the total syntheses of the axane sesquiterpenes (+/-)-gleenol and (+/-)-axenol. nih.gov A rhodium-catalyzed one-pot Claisen rearrangement/intramolecular hydroacylation sequence provides a novel route to spiro[4.5]decan-1-ones.
[3+2] Cycloaddition Reactions: A synergistic approach using photocatalysis and organocatalysis enables the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. semanticscholar.org
1,2-Alkyl Migration: An unusual and stereospecific 1,2-alkyl migration of a fused dienone tertiary alcohol has been reported to generate a spiro[4.5]enedione scaffold. This transformation was a key step in the total synthesis of 1′-epi-septosones B and C.
| Transformation Type | Description | Application Example | Reference |
|---|---|---|---|
| Claisen Rearrangement | sigmatropic rearrangement to form functionalized spiro[4.5]decanes. | Total synthesis of (+/-)-gleenol and (+/-)-axenol. | nih.gov |
| [3+2] Cycloaddition | Synergistic photocatalysis and organocatalysis for synthesis of 2-amino-spiro[4.5]decane-6-ones. | Construction of highly substituted spirocycles. | semanticscholar.org |
| 1,2-Alkyl Migration | Stereospecific rearrangement of a dienone to a spiro[4.5]enedione. | Total synthesis of 1′-epi-septosones B and C. | |
| Intramolecular Hydroacylation | Rhodium-catalyzed cyclization following a Claisen rearrangement. | Synthesis of spiro[4.5]decan-1-ones. |
Derivatization and Analogous Compound Development for Academic Research
Synthesis of Substituted Spiro[4.5]decan-2-one Derivatives
The synthesis of substituted this compound derivatives is achieved through a variety of strategic chemical reactions, enabling the introduction of diverse functional groups and heteroatoms into the spirocyclic core. These methods provide access to a wide range of analogues for further study.
One prominent strategy involves the Nazarov cyclization, an electrocyclic reaction of divinyl ketones. An efficient route to vetiver-like smelling compounds, such as 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one, utilizes this reaction as a key step. researchgate.net The synthesis begins with a Wittig-Horner-Emmons reaction of cycloalkanones, followed by a Grignard reaction and subsequent Nazarov cyclization of the resulting dienones. researchgate.net
Heterocyclic analogues of this compound have also been synthesized. For instance, 1-oxaspiro[4.5]decan-2-ones can be prepared via Diels-Alder cycloadditions of 5-methylene-2(5H)-furanone with various dienes, yielding spiroadducts that serve as precursors to a range of spirolactones. uab.cat The introduction of nitrogen atoms to form azaspirocycles is also well-documented. A synthetic strategy for 1-azaspiro[4.5]-7-decen-2-one relies on an N-acyliminium spirocyclization, starting from chiral materials like L-aspartic acid. clockss.org More complex structures, such as 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, have been synthesized by treating dipeptides with N-benzyl-4-piperidone at elevated temperatures. nih.gov Furthermore, novel spiro systems like 1-oxa-7-thia-4-azaspiro[4.5]decane derivatives have been created by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net
Modern catalytic methods have expanded the toolkit for synthesizing these derivatives. A cooperative approach using photocatalysis and organic phosphoric acid catalysis facilitates a [3+2] cycloaddition reaction to produce highly diastereoselective 2-amino-spiro[4.5]decane-6-ones. mdpi.com
The table below summarizes various synthetic approaches to this compound derivatives.
| Derivative Class | Key Reaction Type | Starting Materials | Example Product |
| Alkyl-substituted | Nazarov Cyclization | Cycloalkanones, Triethyl 2-phosphonopropionate | 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one researchgate.net |
| Oxaspirocycles | Diels-Alder Cycloaddition | 5-Methylene-2(5H)-furanone, Dienes | 1-Oxathis compound uab.cat |
| Azaspirocycles | N-Acyliminium Spirocyclization | L-Aspartic Acid derivatives | N-Alkyl-1-azaspiro[4.5]-7-decen-2-one clockss.org |
| Triazaspirocycles | Spirocyclization | Dipeptides, N-benzyl-4-piperidone | 1,4,8-Triaza-spiro[4.5]decan-2-one derivatives nih.gov |
| Thia-azaspirocycles | Condensation/Cyclization | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols | 1-Oxa-7-thia-4-azaspiro[4.5]decane derivatives researchgate.net |
| Aminospirocycles | [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-ones mdpi.com |
Structure-Reactivity Relationship Studies of Modified Spiro[4.5]decan-2-ones
The modification of the this compound scaffold allows for detailed investigations into how structural changes influence chemical reactivity and biological activity. These studies are crucial for designing compounds with specific, optimized properties.
In the context of biological activity, research on 1,4,8-triazathis compound derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP) has provided valuable structure-activity relationship (SAR) insights. nih.govresearchgate.net The core structure was systematically modified at different positions to probe the chemical space. The introduction of various (aryl)alkyl or aryl substituents at the 3-position and hydrophilic or salifiable functions at the lactam nitrogen was explored. nih.gov Modelling studies suggest these molecules bind at the interface between the c₈-ring and subunit a of ATP synthase. researchgate.net The potency of these inhibitors was found to be highly dependent on the nature of these substitutions, with compound (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (referred to as 14e in the study) demonstrating high potency as an mPTP inhibitor and the ability to counteract cardiomyocyte death in vitro. researchgate.net
The following table highlights some of the synthesized 1,4,8-triazathis compound derivatives and their observed activity.
| Compound | Substituent at N1 | Substituent at C3 | Observed Activity |
| 13a | -CH₂CONH₂ | -CH₃ | Active as mPTP inhibitor nih.gov |
| 13e | -CH₂CONH₂ | -CH₂Ph | Active as mPTP inhibitor nih.gov |
| 14a | -CH₂COOH | -CH₃ | Active as mPTP inhibitor nih.gov |
| 14b | -CH₂COOH | -CH(CH₃)₂ | Inactive as mPTP inhibitor researchgate.net |
| 14e | -CH₂COOH | -CH₂Ph | High potency as mPTP inhibitor researchgate.net |
In synthetic chemistry, structure-reactivity relationships are also evident. During the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, it was observed that the electronic nature of substituents on the N-cyclopropylaniline reactant was critical. While substrates with para-fluoro and meta-fluoro substitutions were amenable to the reaction, those substituted with electron-withdrawing p-Nitro or electron-donating p-OMe and p-CF₃ groups failed to undergo the desired [3+2] cycloaddition. mdpi.com This indicates a specific electronic requirement for the radical-initiated process to proceed efficiently. mdpi.com
Investigation of this compound Analogues in Specific Chemical Processes (e.g., catalysis)
The unique structural and electronic properties of this compound analogues make them interesting subjects and products in various catalytic processes. Research has focused on developing novel catalytic methods for their synthesis, which in turn sheds light on their reactivity.
A key area of investigation is the use of modern catalysis to achieve high stereoselectivity. For example, a method integrating photocatalysis and organic phosphoric acid catalysis has been developed for the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com This [3+2] cycloaddition reaction proceeds under mild, metal-free conditions. Mechanistic experiments suggest the reaction is a photoinitiated radical process, and the presence of the phosphoric acid catalyst is crucial for achieving high diastereoselectivity (up to 99:1 d.r.). mdpi.com
Copper catalysis has been employed for the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives. This process involves a cascade reaction featuring β-difluoroalkylation of an N-benzylacrylamide, followed by a 5-exo cyclization and dearomatization to construct the spirocyclic core. researchgate.net This method highlights the utility of transition metal catalysis in facilitating complex, multi-step transformations in a single pot to build the spiro[4.5]decane framework.
These examples demonstrate how the spiro[4.5]decane skeleton can be constructed using advanced catalytic systems, providing access to functionalized derivatives that would be difficult to obtain through classical synthetic methods.
Development of this compound Architectures for Material Science Applications (e.g., polymers, coatings)
The application of this compound and its direct derivatives in the field of material science, such as in the development of novel polymers or coatings, is not extensively documented in current academic literature. While spiro compounds, in general, are recognized for their potential to create rigid, three-dimensionally defined structures—a desirable trait in materials science for controlling properties like thermal stability and morphology—specific research focusing on the this compound core for these applications appears to be a nascent or underexplored area. The inherent rigidity and synthetic versatility of the spiro[4.5]decane framework suggest potential for future exploration in the design of specialized monomers or structural modifiers for advanced materials.
Structure-Odor Correlation Studies
The relationship between the molecular structure of this compound derivatives and their perceived odor is a significant area of research, particularly in the fragrance industry. The rigid, well-defined conformation of the spirocyclic system allows for precise modifications, making it an excellent template for studying how subtle structural changes impact olfactory perception.
A notable finding is the strong association of certain this compound derivatives with woody and vetiver-like scents. researchgate.net The synthesis and olfactive evaluation of a series of analogues led to insights into the structural requirements for this specific odor profile. A key compound, 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one , was identified as possessing an intense vetiver-like smell. researchgate.net
This research contributed to the development of a "vetiver rule," which posits that a vetiver odorant should possess an α-branched carbonyl osmophore located approximately 5.0 ± 0.5 Å from a bulky group, such as a quaternary carbon atom. researchgate.net The spiro[4.5]decane framework is an ideal scaffold for meeting this requirement. The steric bulk of the quaternary spiro-carbon atom at a fixed distance from the carbonyl group in the five-membered ring is a key structural feature. researchgate.net
The table below details the odor descriptions of several this compound derivatives, illustrating the structure-odor relationship.
| Compound | Key Structural Features | Odor Description |
| 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one | gem-dimethyl on cyclohexane (B81311) ring; α-methylene ketone | Woody, vetiver, ambery researchgate.net |
| (1RS,4SR,5SR)-1,4,7,7-tetramethylthis compound | gem-dimethyl on cyclohexane ring; α-methyl ketone | Vetiver-like researchgate.net |
| 4-methyl-1-methylenespiro[4.6]undecan-2-one | Larger 7-membered ring fused to cyclopentanone (B42830) | Vetiver-like researchgate.net |
| 4-methyl-1-methylenespiro[4.7]dodecan-2-one | Larger 8-membered ring fused to cyclopentanone | Vetiver-like researchgate.net |
These studies demonstrate that the this compound skeleton is a valuable platform for designing new fragrance ingredients and for systematically probing the molecular parameters that govern the perception of complex scents like vetiver. researchgate.net
Emerging Research Directions and Future Perspectives for Spiro 4.5 Decan 2 One Chemistry
Novel Synthetic Approaches and Catalytic Methods
The construction of the spiro[4.5]decane skeleton remains a central focus of synthetic innovation. Modern methodologies are moving towards greater efficiency, stereoselectivity, and atom economy.
Recent breakthroughs include the use of gold(I) catalysis in a vinylogous Conia-ene reaction to build densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available precursors under mild conditions. researchgate.net Another innovative strategy involves an oxidative dearomatization-induced ring expansion of cyclobutanes, providing facile access to a variety of spiro[4.5]cyclohexadienones. researchgate.net
Synergistic catalysis is also at the forefront, combining photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. This metal-free and photocatalyst-free approach yields highly substituted 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1) and 100% atom economy, aligning with the principles of green chemistry. mdpi.com
Furthermore, radical-mediated reactions are proving powerful. A notable example is the samarium(II) iodide (SmI₂) -promoted ketyl radical tandem cyclization of ω-alkynyl carbonyl compounds, which constructs the spiro[4.5]decane core with high stereoselectivity. nih.gov The control of stereochemistry in these cyclizations can be fine-tuned by the choice of activators. nih.gov Classical reactions are also being refined, such as the Nazarov cyclization, which has been optimized for the synthesis of spiro[4.5]decan-2-one derivatives that exhibit interesting olfactory properties. researchgate.net
| Method | Catalyst/Reagent | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Vinylogous Conia-Ene Reaction | Au(I) | Mild conditions, wide substrate scope, atom economical. | Spiro[4.5]deca-1,6-diene-8-ones | researchgate.net |
| [3+2] Cycloaddition | Synergistic Photocatalysis and Organocatalysis (Phosphoric Acid) | Metal-free, high diastereoselectivity, 100% atom economy. | 2-Amino-spiro[4.5]decane-6-ones | mdpi.com |
| Ketyl Radical Tandem Cyclization | SmI₂ | Highly stereoselective, stereochemical control via activators. | Spiro[4.5]decanes | nih.gov |
| N-Acyliminium Spirocyclization | TMSOTf | Good yields, high diastereoselectivity. | 1-Azaspiro[4.5]-7-decen-2-ones | clockss.org |
| Nazarov Cyclization | Brønsted Acid (HCO₂H/H₃PO₄) | Efficient route to specific odorant compounds. | 1-Methylidenethis compound derivatives | researchgate.net |
Exploration of Undiscovered Reactivity Patterns
Future research will likely focus on uncovering new modes of reactivity for the this compound core. The introduction of diverse functionalities through novel catalytic methods opens avenues for previously inaccessible transformations. For instance, the development of photocatalytic methods suggests that the reactivity of spiro[4.5]decanone systems under photo-redox conditions is a fertile ground for exploration. mdpi.com This could lead to novel C-H functionalization, ring-opening, or rearrangement reactions, providing derivatives that are currently difficult to access.
The strategic placement of heteroatoms within the spiro[4.5]decane framework, as seen in 1,4,8-triazathis compound, alters the electronic properties and reactivity of the molecule. nih.gov Investigating the chemistry of these heterocyclic analogues, such as their susceptibility to electrophilic and nucleophilic attack or their coordination chemistry, represents a significant area for future study. The unique steric environment imposed by the spirocyclic junction could also be exploited to direct the regioselectivity and stereoselectivity of reactions in ways not achievable with simpler cyclic ketones.
Advanced Applications in Complex Molecule Synthesis
The this compound unit is a cornerstone in the total synthesis of several complex natural products. Its rigid framework allows for precise stereochemical control in subsequent transformations.
Alkaloids: The 1-azaspiro[4.5]decen-2-one core, synthesized via N-acyliminium spirocyclization, is a direct precursor to biologically active alkaloids such as FR901483 and TAN1251D, which exhibit immunosuppressive and neuroprotective properties. clockss.org
Sesquiterpenes: A multi-functionalized spiro[4.5]decane, prepared via a key Claisen rearrangement, serves as the central building block in the total synthesis of the axane sesquiterpenes gleenol (B1239691) and axenol. nih.gov
Medicinal Chemistry: Derivatives of this compound are being actively investigated for therapeutic applications. For example, spiro[4.5]decanone-containing compounds have been identified as potent and selective inhibitors of 2-oxoglutarate (2OG) dependent prolyl hydroxylases (PHDs), which are targets for treating anemia. rsc.org Additionally, 1,4,8-triazathis compound derivatives have been designed as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating ischemia/reperfusion injury. nih.govresearchgate.netnih.gov
The future will see the application of this compound and its derivatives in the synthesis of an even broader range of complex and biologically significant molecules, guided by the continuous development of synthetic methodologies.
Theoretical Predictions Guiding Experimental Design
Computational and theoretical chemistry are becoming indispensable tools for predicting the properties and reactivity of complex molecules like this compound. peerj.comscispace.com While comprehensive theoretical studies on the parent compound are still emerging, modeling has already proven crucial in applied contexts.
In the development of 1,4,8-triazathis compound derivatives as mPTP inhibitors, molecular modeling studies were instrumental in rationalizing the observed structure-activity relationships (SAR). nih.govresearchgate.net These computational models helped identify a potential binding site for the spirocyclic inhibitors at the interface between the c₈-ring and subunit a of ATP synthase, guiding the design of more potent compounds. nih.govresearchgate.net
Future research will likely employ more sophisticated computational methods, such as density functional theory (DFT), to:
Predict the most stable conformations of substituted spiro[4.5]decanones.
Model transition states to predict the outcomes of stereoselective reactions.
Elucidate reaction mechanisms for novel catalytic transformations.
Calculate spectroscopic properties to aid in structural characterization.
This synergy between theoretical prediction and experimental validation will accelerate the discovery of new reactions and the design of spiro[4.5]decanone-based molecules with tailored properties.
Role in Expanding the Chemical Space of Spiro Compounds
Chemical space, the ensemble of all possible molecules, is vast, and chemists are constantly seeking to explore new regions to find molecules with novel functions. Spiro compounds, with their inherent three-dimensionality, occupy a region of chemical space distinct from their flat, aromatic counterparts. mdpi.commdpi.com The development of novel synthetic routes to this compound and its derivatives significantly contributes to this exploration. researchgate.net
Q & A
Basic Research Questions
Q. What experimental strategies are critical for optimizing the synthesis of spiro[4.5]decan-2-one to maximize yield and purity?
- Methodological Answer : Employ factorial design experiments to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design could identify interactions between variables affecting ring-closure efficiency in the Eschenmoser rearrangement (used in related spiro compounds) . Monitor reaction progress using HPLC or GC-MS to quantify intermediates and byproducts. Purification via recrystallization or column chromatography should be validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the spirocyclic framework and detect stereoisomers via coupling constants and NOE experiments. IR spectroscopy can identify carbonyl stretching frequencies (C=O) at ~1700 cm⁻¹. X-ray crystallography is recommended for unambiguous stereochemical assignment. Pair these with chiral HPLC to resolve enantiomers, ensuring purity >98% as per COA standards .
Q. How can researchers validate the reproducibility of this compound synthesis across different laboratories?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: document reaction conditions (e.g., inert atmosphere, stirring rate), provide raw spectral data in supplementary materials, and cross-validate results using interlaboratory studies. Include detailed protocols for purification and characterization to minimize variability .
Advanced Research Questions
Q. What computational approaches are effective in predicting the bioactivity of this compound derivatives against fungal targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of fungal chitin synthase (PDB ID: 6TZR). Analyze hydrogen bonding and hydrophobic interactions at the active site. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) and correlate results with molecular dynamics simulations to assess binding stability .
Q. How can contradictory data on the biological activity of this compound analogs be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines). Replicate conflicting studies under standardized protocols (e.g., identical ATP concentrations in kinase assays). Apply meta-analysis to quantify effect sizes and heterogeneity, addressing biases via funnel plots .
Q. What factorial design frameworks are suitable for studying the synergistic effects of this compound derivatives in combination therapies?
- Methodological Answer : Implement a mixed-level factorial design (e.g., 3×2×2) to test compound concentration, adjuvant type, and exposure time. Use ANOVA to identify significant interactions and response surface methodology (RSM) to optimize therapeutic indices. Validate with isobologram analysis to distinguish additive vs. synergistic effects .
Q. How can researchers ensure data integrity when reporting this compound’s pharmacokinetic properties?
- Methodological Answer : Adopt FAIR data principles: share raw LC-MS/MS data in repositories (e.g., Metabolomics Workbench), document extraction protocols (e.g., protein precipitation vs. solid-phase extraction), and report recovery rates. Use pharmacokinetic modeling (e.g., non-compartmental analysis) with peer-reviewed software (e.g., Phoenix WinNonlin) to ensure transparency .
Methodological Considerations
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies on this compound’s selectivity over host proteases to address toxicity concerns .
- Data Analysis : Use R or Python for multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) when testing antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
